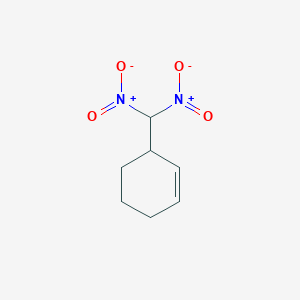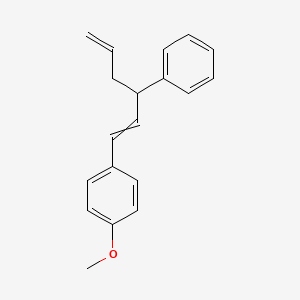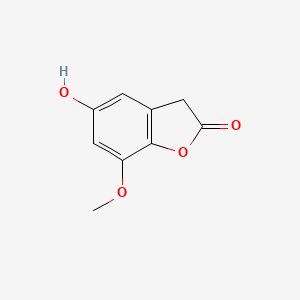
5-Hydroxy-7-methoxy-1-benzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-7-methoxy-1-benzofuran-2(3H)-one is a benzofuran derivative. Benzofurans are a class of organic compounds that contain a fused benzene and furan ring. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-methoxy-1-benzofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis may start with a suitable benzofuran precursor.
Hydroxylation: Introduction of the hydroxyl group at the 5-position can be achieved through selective hydroxylation reactions.
Methoxylation: The methoxy group at the 7-position can be introduced using methylation reactions, often involving methyl iodide and a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7-methoxy-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic applications, including drug development.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-methoxy-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Interference with signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-7-methoxy-1-benzofuran-3(2H)-one: A structural isomer with different biological properties.
5-Hydroxy-6-methoxy-1-benzofuran-2(3H)-one: Another isomer with variations in activity.
7-Hydroxy-5-methoxy-1-benzofuran-2(3H)-one: Differing in the position of functional groups.
Uniqueness
5-Hydroxy-7-methoxy-1-benzofuran-2(3H)-one is unique due to its specific functional group arrangement, which may confer distinct biological activities and chemical reactivity compared to its isomers.
Properties
CAS No. |
61654-79-3 |
|---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
5-hydroxy-7-methoxy-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C9H8O4/c1-12-7-4-6(10)2-5-3-8(11)13-9(5)7/h2,4,10H,3H2,1H3 |
InChI Key |
ZMABQYFLBKFVEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OC(=O)C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


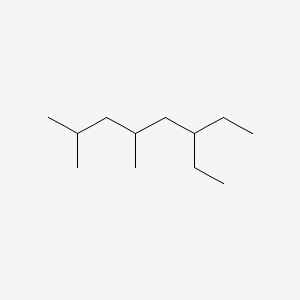
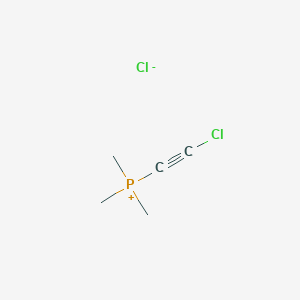
![Pyrido[1,2-a][1,4]diazepine, decahydro-2-methyl-4-nitro-4-pentyl-](/img/structure/B14560872.png)

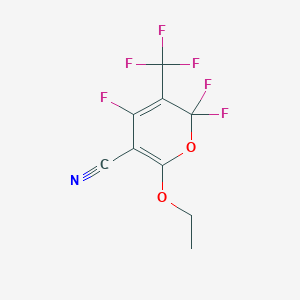

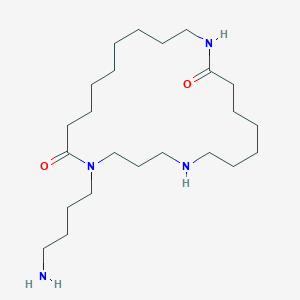

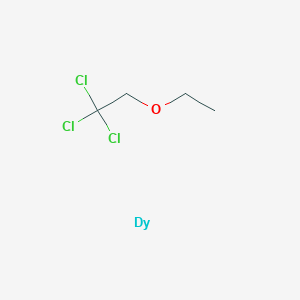
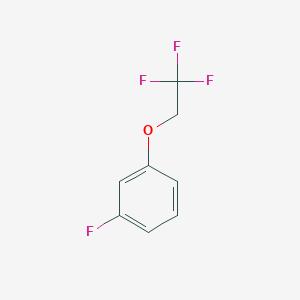
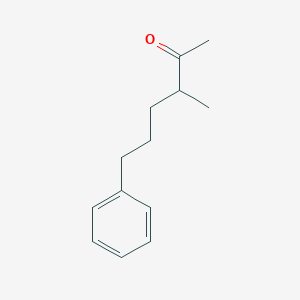
![Acetamide, N-[2-(2-hydroxybenzoyl)phenyl]-](/img/structure/B14560922.png)
